molecular formula C84H102N8O2Si3 B1218710 Bis(tri-n-hexylsiloxy)silicon phthalocyanine CAS No. 92396-88-8

Bis(tri-n-hexylsiloxy)silicon phthalocyanine

Cat. No.: B1218710
CAS No.: 92396-88-8
M. Wt: 1340 g/mol
InChI Key: XOZNGPGVFDKGAX-UHFFFAOYSA-N
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Description

Bis(tri-n-hexylsiloxy)silicon phthalocyanine is a silicon-based phthalocyanine compound. Phthalocyanines are a group of macrocyclic compounds that are structurally similar to porphyrins, which are found in hemoglobin and chlorophyll. This compound is known for its unique properties, including high thermal stability, chemical resistance, and strong absorption in the near-infrared region. These characteristics make it valuable in various scientific and industrial applications.

Mechanism of Action

Target of Action

Bis(tri-n-hexylsiloxy)silicon phthalocyanine is primarily used as a photosensitizer . The primary targets of this compound are cancerous cells, where it is selectively incorporated .

Mode of Action

The compound works by absorbing light at a specific wavelength and transferring the energy to molecular oxygen, creating reactive oxygen species . These reactive species can cause damage to cellular components, leading to cell death .

Biochemical Pathways

It is known that the compound induces oxidative stress, which can lead to apoptosis, or programmed cell death .

Pharmacokinetics

Like other photosensitizers, it is likely to be administered directly to the tumor site, where it is selectively taken up by cancer cells . The compound’s bioavailability would be influenced by factors such as its formulation, the delivery method, and the specific characteristics of the tumor.

Result of Action

The primary result of the action of this compound is the death of cancer cells . This is achieved through the generation of reactive oxygen species, which can damage cellular components and trigger apoptosis .

Action Environment

The efficacy and stability of this compound are influenced by several environmental factors. These include the presence of light at the appropriate wavelength for the compound to absorb and transfer to molecular oxygen . Additionally, the presence of oxygen is necessary for the generation of reactive oxygen species . The specific characteristics of the tumor environment, such as its oxygenation status and the presence of certain enzymes, may also influence the compound’s action .

Biochemical Analysis

Biochemical Properties

Bis(tri-n-hexylsiloxy)silicon phthalocyanine plays a crucial role in biochemical reactions, particularly in photodynamic therapy (PDT). As a photosensitizer, it interacts with light to produce reactive oxygen species (ROS), which can induce oxidative stress in cells. This compound has been shown to interact with various biomolecules, including enzymes and proteins, to facilitate its photodynamic effects. For instance, it can bind to cellular membranes and proteins, leading to the generation of ROS that can cause cellular damage and apoptosis .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In cancer cells, it has been demonstrated to induce apoptosis through the generation of ROS upon light activation. This process involves the disruption of cellular membranes, mitochondrial damage, and activation of apoptotic pathways. Additionally, this compound can influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins involved in these processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to act as a photosensitizer. Upon light activation, it undergoes a photochemical reaction that generates ROS, such as singlet oxygen. These ROS can interact with various biomolecules, leading to oxidative damage and subsequent cellular effects. The compound can also bind to specific biomolecules, such as enzymes and proteins, to modulate their activity and induce changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure to light and other environmental factors can lead to its degradation. Long-term effects observed in in vitro and in vivo studies include sustained oxidative stress and apoptosis in targeted cells .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively induce apoptosis in cancer cells without causing significant toxicity to normal tissues. At higher doses, it may exhibit toxic or adverse effects, including damage to healthy tissues and organs. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects without causing excessive toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to oxidative stress and apoptosis. It interacts with enzymes and cofactors that regulate the production and scavenging of ROS. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways. This modulation can lead to changes in cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through endocytosis and distributed to various cellular compartments. Its localization and accumulation within cells are influenced by its interactions with cellular membranes and proteins. These interactions can affect its photodynamic activity and overall efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, the compound may localize to mitochondria, where it can induce mitochondrial damage and apoptosis. Its subcellular localization is essential for its photodynamic effects and overall therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(tri-n-hexylsiloxy)silicon phthalocyanine typically involves the reaction of silicon phthalocyanine dichloride with tri-n-hexylsilanol. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the substitution of the chlorine atoms with the tri-n-hexylsiloxy groups. The reaction conditions usually include refluxing the mixture in an appropriate solvent, such as toluene, for several hours to ensure complete substitution.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Bis(tri-n-hexylsiloxy)silicon phthalocyanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silicon phthalocyanine oxides.

    Reduction: It can be reduced to form silicon phthalocyanine hydrides.

    Substitution: The tri-n-hexylsiloxy groups can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in solvents like dichloromethane or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in solvents like tetrahydrofuran or ethanol.

    Substitution: Substitution reactions are facilitated by bases like sodium hydride or potassium tert-butoxide in solvents such as dimethylformamide or toluene.

Major Products

    Oxidation: Silicon phthalocyanine oxides.

    Reduction: Silicon phthalocyanine hydrides.

    Substitution: Various substituted silicon phthalocyanines depending on the substituent used.

Scientific Research Applications

Bis(tri-n-hexylsiloxy)silicon phthalocyanine has a wide range of scientific research applications, including:

    Chemistry: Used as a catalyst in organic reactions and as a photosensitizer in photochemical processes.

    Biology: Employed in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.

    Medicine: Investigated for its potential in targeted drug delivery systems and as a diagnostic agent in imaging techniques.

    Industry: Utilized in the production of organic photovoltaic devices and as a component in electronic materials due to its excellent electrical properties.

Comparison with Similar Compounds

Similar Compounds

  • Bis(tri-n-butylsiloxy)silicon phthalocyanine
  • Bis(tri-n-isopropylsiloxy)silicon phthalocyanine
  • Silicon phthalocyanine dichloride
  • Silicon phthalocyanine dihydroxide

Uniqueness

Bis(tri-n-hexylsiloxy)silicon phthalocyanine is unique due to its high solubility in organic solvents and strong tendency to crystallize. These properties enhance its performance as a photosensitizer and make it suitable for use in organic photovoltaic devices. Compared to its analogs, it offers a better balance of solubility and crystallization, leading to improved efficiency in various applications.

Properties

IUPAC Name

2,15,28,41,53,54-hexaza-55,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29(54),30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene;silicon(4+);trihexyl(oxido)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H24N8.2C18H39OSi.Si/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;2*1-4-7-10-13-16-20(19,17-14-11-8-5-2)18-15-12-9-6-3;/h1-24H;2*4-18H2,1-3H3;/q-2;2*-1;+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZNGPGVFDKGAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[Si](CCCCCC)(CCCCCC)[O-].CCCCCC[Si](CCCCCC)(CCCCCC)[O-].C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C([N-]5)N=C8C9=CC1=CC=CC=C1C=C9C(=N8)N=C1C2=CC5=CC=CC=C5C=C2C(=N1)N=C3[N-]4.[Si+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C84H102N8O2Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1340.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92396-88-8
Record name Bis(tri-n-hexylsiloxy)(2,3-naphthalocyaninato)silicon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092396888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

A mixture of tri-n-hexylsilanol (14.9 g), sodium methoxide (2.67 g) and absolute ethanol (50 ml) was reduced to an oil under vacuum. This oil was added to a mixture of dichlorosilicon phthalocyanine (Formula 9, from Aldrich Chemical CO., Milwaukee, Wis., 15.10 g) and distilled, dry 1,2,4-trimethyl-benzene (70 ml). The resulting suspension was refluxed for 1 hr and was filtered hot using Whatman #54 filter paper. The filtrate was allowed to cool (12 hr) and was diluted with methanol (350 mol). The precipitated product of Formula 10 was isolated by filtration, washed with methanol (100 ml) and vacuum dried at room temperature overnight, (22.06 g, 79% yield) m.pt. 175° C.; IR (Nujol) 1525 (s), 1325 (s), 1125(s), 1080 (s), 1038 (s, Si--O--Si), 725 (s) cm-1.
Quantity
14.9 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
350 mol
Type
reactant
Reaction Step Three
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(tri-n-hexylsiloxy)silicon phthalocyanine
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Reactant of Route 6
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Customer
Q & A

Q1: How does Bis(tri-n-hexylsiloxy)silicon Phthalocyanine exert its phototoxic effect on cells?

A1: this compound functions as a photosensitizer. Upon light irradiation, it generates reactive oxygen species (ROS) through both Type I and Type II photochemical pathways. [, ]

  • Type I: The excited phthalocyanine molecule interacts directly with surrounding molecules, abstracting electrons and generating radicals like superoxide (O2•-) and hydroxyl radicals (•OH). []
  • Type II: Energy transfer from the excited phthalocyanine to molecular oxygen generates singlet oxygen (¹O2). []

Q2: What makes this compound a promising candidate for photodynamic therapy?

A2: Several factors contribute to its potential in photodynamic therapy:

  • High Phototoxicity: Studies demonstrate significant phototoxicity against the melanotic M6 cell line at low concentrations. [] This implies that a lower dose of the compound could be used, potentially minimizing side effects.
  • Low Dark Toxicity: Importantly, this compound exhibits negligible toxicity in the absence of light. [] This selective toxicity is crucial for targeted therapy and minimizing damage to healthy tissues.
  • Dual Photochemical Pathways: The compound's ability to generate ROS via both Type I and Type II mechanisms enhances its efficacy. [] This can potentially overcome limitations associated with a single pathway, such as oxygen dependence in the tumor microenvironment.

Q3: How does encapsulation in liposomes affect the photochemical behavior of this compound?

A3: Research suggests that encapsulation in liposomes does not significantly alter the photochemical pathways of this compound. Both Type I and Type II mechanisms persist, indicating that liposomal delivery systems could be explored for targeted drug delivery without compromising its photodynamic activity. []

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